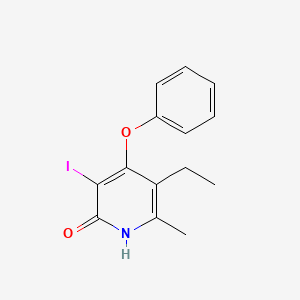![molecular formula C15H22N2O3S B12540338 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate CAS No. 820216-39-5](/img/structure/B12540338.png)
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate is a chemical compound known for its unique structure and properties It is an indole derivative, which means it contains an indole ring, a common structure in many biologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate typically involves several steps. One common method starts with the preparation of the indole ring, followed by the introduction of the aminopropyl group. The final step involves the addition of the butane-1-sulfonate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the indole ring.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the indole ring.
Applications De Recherche Scientifique
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes involving indole derivatives.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The aminopropyl group can enhance its binding affinity, while the butane-1-sulfonate group can improve its solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptamine: Another indole derivative with a similar structure but different functional groups.
Serotonin: A neurotransmitter with an indole ring and an aminopropyl group.
Melatonin: A hormone with an indole ring and a methoxy group.
Uniqueness
What sets 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its butane-1-sulfonate group, in particular, enhances its solubility and stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
820216-39-5 |
|---|---|
Formule moléculaire |
C15H22N2O3S |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
[3-[(2R)-2-aminopropyl]-1H-indol-7-yl] butane-1-sulfonate |
InChI |
InChI=1S/C15H22N2O3S/c1-3-4-8-21(18,19)20-14-7-5-6-13-12(9-11(2)16)10-17-15(13)14/h5-7,10-11,17H,3-4,8-9,16H2,1-2H3/t11-/m1/s1 |
Clé InChI |
RRAIHBWLTNVURO-LLVKDONJSA-N |
SMILES isomérique |
CCCCS(=O)(=O)OC1=CC=CC2=C1NC=C2C[C@@H](C)N |
SMILES canonique |
CCCCS(=O)(=O)OC1=CC=CC2=C1NC=C2CC(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8H-Furo[3,2-g]indole](/img/structure/B12540268.png)

![1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene](/img/structure/B12540279.png)
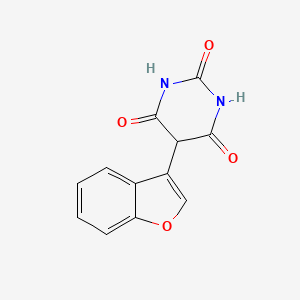
![2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12540286.png)
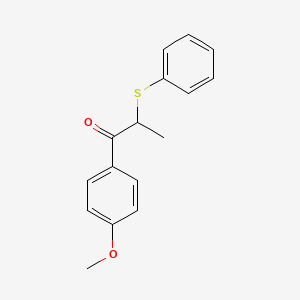
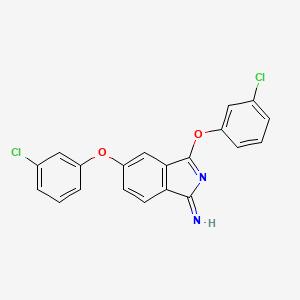
![N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B12540297.png)
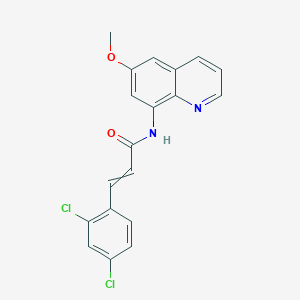
![2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B12540316.png)
![1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide](/img/structure/B12540317.png)
![1-[(Benzyloxy)methoxy]-4-[(3-phenylprop-2-en-1-yl)sulfanyl]benzene](/img/structure/B12540327.png)

